5-Iodosalicylic acid

描述

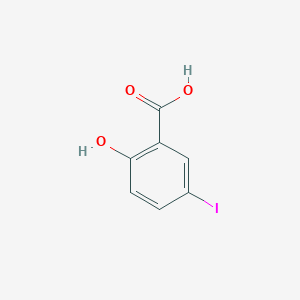

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNKOFGNPGRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152281 | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-30-2 | |

| Record name | 5-Iodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6XQF5B67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 5 Iodosalicylic Acid

Classical Synthesis Approaches

Traditional methods for synthesizing 5-iodosalicylic acid are foundational and widely documented. They typically fall into two categories: the direct electrophilic iodination of salicylic (B10762653) acid or the synthesis from a pre-functionalized precursor, which often involves protecting the carboxylic acid group.

The most straightforward method for preparing this compound is through the direct electrophilic aromatic substitution of salicylic acid. In this reaction, an iodinating agent is used to introduce an iodine atom onto the benzene (B151609) ring. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid molecule direct the incoming electrophile, with the hydroxyl group being a strongly activating ortho-, para-director.

Common iodinating agents for this purpose include iodine monochloride (ICl) and a combination of sodium iodide (NaI) with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). isca.inchegg.com The reaction using iodine monochloride is noted to be a rapid, second-order reaction when performed in an aqueous medium. isca.in Another approach involves the use of elemental iodine in a suitable solvent, such as an ethanol (B145695) solution, which can be optimized to produce di-iodinated products but is also applicable for mono-iodination. google.com The reaction mechanism is classified as an electrophilic aromatic substitution. chegg.com

Table 1: Comparison of Direct Iodination Methods for Salicylic Acid Derivatives

| Iodinating Agent | Solvent/Medium | Key Findings | Reference(s) |

|---|---|---|---|

| Iodine Monochloride (ICl) | Aqueous Solution (pH 7) | Very fast, second-order kinetics with a half-life of 300 seconds at 30.2°C. | isca.in |

| Iodine Monochloride (ICl) | Glacial Acetic Acid | Used for the synthesis of 3,5-diiodosalicylic acid, yielding a voluminous precipitate. | orgsyn.org |

| Sodium Iodide (NaI) & Sodium Hypochlorite (NaOCl) | Not Specified | Standard lab method for iodination of salicylic acid. | chegg.com |

| Elemental Iodine | Ethanol Solution | Employed for synthesizing 3,5-diiodosalicylic acid crude product. | google.com |

| Potassium Iodide & N-chloro-N-(benzenesulfonyl)benzenesulfonamide | N,N-dimethyl-formamide | Achieved an 82.0% yield for this compound. | lookchem.com |

An alternative to direct iodination involves modifying the salicylic acid molecule before the iodination step. A common strategy is to protect the carboxylic acid group as an ester, which can facilitate different reaction pathways or improve solubility and handling.

The carboxylic acid group of salicylic acid can be converted into a methyl ester, forming methyl salicylate. This esterification is typically an acid-catalyzed reaction, often using sulfuric acid with an excess of methanol (B129727) to drive the reaction to completion. In the context of this compound, the methyl ester can be formed either before or after the iodination step. For instance, this compound itself can be converted to its methyl ester by reacting it with methanol, trimethyl orthoformate, and sulfuric acid. This derivative, methyl 5-iodosalicylate, is a key intermediate for further synthetic modifications. The formation of methyl esters can also be achieved using an ion-exchange resin, which may be beneficial for acids containing other sensitive functional groups, although phenols are acidic enough to be converted to their methyl ethers by this method. researchgate.net

Synthesis via Precursor Derivatization

Investigation of Reaction Conditions and Solvent Systems

The conditions under which synthesis is performed, particularly the choice of solvent and temperature, are critical for controlling the reaction's outcome, including yield and the formation of byproducts.

For the direct iodination of salicylic acid to produce di-iodinated derivatives, glacial acetic acid is a commonly used solvent. orgsyn.org In one procedure, salicylic acid is dissolved in glacial acetic acid, followed by the addition of iodine monochloride, also in acetic acid, and then water is added to precipitate the product. orgsyn.org The reaction mixture is heated to around 80°C to ensure the reaction goes to completion. orgsyn.org

Ethanol solutions are also employed, particularly in methods aiming for high purity. A patented method for producing 3,5-diiodosalicylic acid uses an ethanol solution as the solvent for the reaction between salicylic acid and iodine. google.com In more modern approaches, such as a palladium-catalyzed carboxylation to form salicylic acids from phenols, solvents like dimethyl sulfoxide (B87167) (DMSO) have been used, with reaction temperatures optimized for catalyst performance. nih.gov For the synthesis of 3,5-diiodosalicylic acid using iodide and ferrate, polar solvents such as water, methanol, ethanol, or dimethyl sulfoxide can be used, with reaction temperatures ranging from 20°C to 120°C. google.com

Table 2: Investigated Reaction Conditions for Salicylic Acid Iodination

| Reaction | Solvent System | Temperature | Notes | Reference(s) |

|---|---|---|---|---|

| Di-iodination with ICl | Glacial Acetic Acid / Water | Heated to ~80°C | Water is added after the reagents to precipitate the product. | orgsyn.org |

| Di-iodination with Iodine | Ethanol Solution | Not specified | Used to synthesize a crude product, followed by purification. | google.com |

| Iodination with KI | N,N-dimethyl-formamide | 25 - 30°C | Leads to this compound with high yield. | lookchem.com |

| Iodination with Iodide/Ferrate | Water, Methanol, Ethanol, or DMSO | 20°C - 120°C | Reaction time is between 2-15 hours. | google.com |

| Hydrolysis of Methyl 5-iodosalicylate | Tetrahydrofuran (B95107) / Water | 20°C | Utilizes lithium hydrochloride monohydrate. | lookchem.com |

Catalytic Systems in this compound Synthesis

Catalysts are employed to enhance reaction rates and improve selectivity. In the synthesis of salicylic acid derivatives, various catalytic systems are utilized, from simple acid catalysts to more complex transition metal systems.

For the esterification of salicylic acid to its methyl ester, a strong acid catalyst like concentrated sulfuric acid is standard. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

In the synthesis of di-iodinated salicylic acid, certain metal chlorides such as ferric chloride can act as catalysts. google.com A method for producing 3,5-diiodosalicylic acid discloses the use of ferrate in a polar solvent with the addition of a protonic acid. google.com Another patented method describes a salicylic acid-iodine complex compound using an oxidant, such as potassium iodate (B108269), as a catalyst. google.com More advanced methods for the synthesis of salicylic acids from phenols have utilized palladium catalysts, such as Palladium(II) acetate, in conjunction with specific ligands to direct C-H carboxylation with high efficiency and selectivity. nih.gov

Optimization of Synthetic Yield and Purity

Maximizing the yield of the desired product while minimizing impurities is a central goal in chemical synthesis. For this compound and its derivatives, this is often achieved through careful control of reaction conditions and subsequent purification steps.

In a procedure for synthesizing 3,5-diiodosalicylic acid from salicylic acid and iodine monochloride in acetic acid, a yield of 91–92% was reported after purification. orgsyn.org The purification process involved dissolving the crude product in warm acetone, filtering, and then precipitating the purified product by adding water. orgsyn.org Another method for producing 3,5-diiodosalicylic acid claims a conversion rate of up to 98.5% and a final product purity of over 99.5%. google.com This was achieved by using an ethanol solvent system followed by a purification process of alkalization and acid-precipitation, along with segmented insulation crystallization. google.com

The purity of the final product is often confirmed by its melting point and analytical techniques. google.comorgsyn.org Purification by crystallization from water is a common method for this compound. chemicalbook.com The yield can also be highly dependent on the specific synthetic route chosen. For example, the hydrolysis of methyl 5-iodosalicylate using lithium hydrochloride monohydrate in tetrahydrofuran and water can produce this compound with a 95.0% yield. lookchem.com In contrast, a direct iodination of salicylic acid using N-chloro-N-(benzenesulfonyl)benzenesulfonamide and potassium iodide in DMF resulted in an 82.0% yield. lookchem.com The temperature of the reaction can also have a strong, positive correlation with both purity and yield in the synthesis of salicylic acid derivatives. amazonaws.com

Chemical Reactivity and Derivatization Strategies of 5 Iodosalicylic Acid

Electrophilic Aromatic Substitution Reactions

A key example of electrophilic substitution on a related substrate is the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid, which proceeds by using an iodinating agent like elemental iodine. google.com This indicates that the aromatic ring is susceptible to further halogenation. In the case of 5-Iodosalicylic acid, the positions ortho and meta to the iodine atom (positions 3 and 6) are available for substitution. The strong activating effect of the hydroxyl group preferentially directs incoming electrophiles to its ortho and para positions (positions 3 and 5). Since position 5 is already occupied by iodine, position 3 is a likely site for further electrophilic attack. The electrophilic iodinating agent is typically an I+ species. libretexts.org Reactions such as nitration and sulfonation are also common electrophilic aromatic substitutions, involving electrophiles like the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. libretexts.orgwikipedia.org

Coupling Reactions

This compound serves as a valuable reagent in various coupling reactions, leveraging the carbon-iodine bond to form new carbon-carbon or carbon-heteroatom bonds. guidechem.com The presence of the iodine atom makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling for Bi-aryl Analogues

The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing bi-aryl compounds. While direct studies on this compound were not the focus of the available research, the reactivity of analogous compounds, such as 5-iodo-2′-deoxyuridine, provides a strong precedent. rsc.org In these reactions, an aryl iodide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base.

This methodology can be applied to this compound to generate a variety of bi-aryl analogues, which are important scaffolds in medicinal chemistry. The reaction would involve coupling this compound with a selected arylboronic acid. The carboxyl and hydroxyl groups may require protection depending on the reaction conditions, although ligand-free conditions have been developed for similar substrates. rsc.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenylsalicylic acid derivative |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 5-(Thiophen-2-yl)salicylic acid derivative |

Synthesis of Heterocyclic Compounds from this compound

This compound is a key starting material for the synthesis of various heterocyclic compounds. researchgate.netjocpr.com Its functional groups—carboxyl, hydroxyl, and the reactive iodo-substituted aromatic ring—provide multiple points for modification and cyclization.

1,3,4-Oxadiazoline Derivatives

Research has demonstrated the successful synthesis of novel 1,3,4-oxadiazoline derivatives based on the this compound scaffold. researchgate.netresearchgate.net The general synthetic route begins with the conversion of this compound into its corresponding methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 5-iodosalicylhydrazide. This hydrazide is a crucial intermediate that can be reacted with various aromatic aldehydes to yield Schiff bases (hydrazones). Subsequent reductive cyclization of the hydrazones, often using acetic anhydride, leads to the formation of the 5-methyl-4,5-dihydro-1,3,4-oxadiazoline ring. researchgate.net

The structures of these newly synthesized heterocyclic compounds have been confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, with single-crystal X-ray diffraction used for definitive structural elucidation of some derivatives. researchgate.net The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore, and its derivatives exhibit a wide range of biological activities. nih.govnih.govmdpi.com

Table 2: Synthetic Pathway to 1,3,4-Oxadiazoline Derivatives

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Methanol (B129727), Acid catalyst | Methyl 5-iodosalicylate |

| 2 | Methyl 5-iodosalicylate | Hydrazine hydrate | 5-Iodosalicylhydrazide |

| 3 | 5-Iodosalicylhydrazide | Substituted aldehyde | N'-(Arylmethylidene)-5-iodosalicylhydrazide |

Chemical Transformations for Pharmaceutical Compound Synthesis

This compound is a recognized starting material and building block in the synthesis of a variety of pharmaceutical compounds. guidechem.comchemicalbook.com Its structure is incorporated into molecules designed to possess anti-inflammatory, antibacterial, and antifungal properties. guidechem.com

Derivatization to Labeled Benzamide (B126) Analogs

A significant application of this compound is in the synthesis of labeled benzamide analogs, which are developed as agents for tumor imaging. chemicalbook.comthermofisher.com The synthesis involves the transformation of the carboxylic acid functional group into an amide. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride or by using a peptide coupling agent, followed by reaction with a primary or secondary amine.

To create "labeled" analogs for imaging purposes, one of the atoms in the molecule is replaced with its corresponding radioisotope. This could involve using a radiolabeled (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) version of this compound itself or by coupling the non-labeled acid with a radiolabeled amine. These radiolabeled benzamides can then be used in nuclear medicine imaging techniques to visualize specific biological targets, such as tumors. chemicalbook.comthermofisher.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Diiodosalicylic acid |

| Salicylic acid |

| Nitronium ion |

| Sulfur trioxide |

| 5-iodo-2′-deoxyuridine |

| Bi-aryl analogues |

| Aryl boronic acid |

| Palladium |

| 1,3,4-Oxadiazoline |

| Methyl salicylate |

| Hydrazine hydrate |

| 5-Iodosalicylhydrazide |

| Schiff bases |

| Acetic anhydride |

| Benzamide |

| Phenylboronic acid |

| Thiophene-2-boronic acid |

| Pyridine-3-boronic acid |

| 5-Phenylsalicylic acid |

| 5-(Thiophen-2-yl)salicylic acid |

| 5-(Pyridin-3-yl)salicylic acid |

| Methyl 5-iodosalicylate |

| N'-(Arylmethylidene)-5-iodosalicylhydrazide |

Reactivity of the Iodine Moiety in Synthetic Pathways

The synthetic utility of this compound is largely centered on the reactivity of its iodine atom. This section explores several key transformation strategies, including Sonogashira, Suzuki, Buchwald-Hartwig, Heck, and Ullmann reactions, which allow for the introduction of a wide range of functional groups at the C5 position. For many of these reactions, it is common practice to first protect the carboxylic acid and hydroxyl groups, often as methyl esters or other suitable protecting groups, to prevent interference with the coupling reaction chemistry.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org In the case of this compound derivatives, this reaction allows for the introduction of various substituted and unsubstituted alkynyl groups, leading to the formation of 5-alkynylsalicylic acid derivatives.

A notable example involves the coupling of methyl 5-iodosalicylate with (trimethylsilyl)acetylene in the presence of a palladium catalyst. The resulting trimethylsilyl-protected alkyne can be subsequently deprotected and used in further synthetic steps.

Table 1: Sonogashira Coupling of Methyl 5-Iodosalicylate

| Alkyne | Catalyst System | Base | Solvent | Reaction Conditions | Yield | Reference |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temperature | Not Reported |

This interactive table provides a summary of the Sonogashira coupling reaction with a derivative of this compound. Further research would be needed to populate this table with more diverse examples and corresponding yields.

Suzuki Coupling

The Suzuki coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. lookchem.comresearchgate.net This reaction is widely used to synthesize biaryl compounds, and in the context of this compound, it provides a direct route to 5-arylsalicylic acid derivatives. These derivatives are of interest for their potential biological activities.

Table 2: Representative Suzuki Coupling of Aryl Iodides

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Reaction Conditions | General Yield Range | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent | lookchem.comresearchgate.net |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 80-110 °C | Good to Excellent | lookchem.comresearchgate.net |

| 3-Furylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 80-100 °C | Good to Excellent | lookchem.comresearchgate.net |

This interactive table illustrates typical conditions for Suzuki coupling reactions. Specific application to this compound would require experimental investigation to determine optimal conditions and yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The application of this methodology to this compound or its esters would yield 5-aminosalicylic acid derivatives.

Detailed examples of Buchwald-Hartwig amination specifically on this compound are not prevalent in the reviewed literature. However, the general principles of the reaction are well-understood and applicable to a wide range of aryl iodides. organic-chemistry.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Reaction Conditions | General Yield Range | Reference |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C | Good to Excellent | organic-chemistry.org |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80-110 °C | Good to Excellent | organic-chemistry.org |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 80-110 °C | Good to Excellent | organic-chemistry.org |

This interactive table outlines general conditions for the Buchwald-Hartwig amination. The successful application to this compound would depend on experimental optimization.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. When applied to this compound derivatives, the Heck reaction would introduce a vinyl group at the C5 position, leading to 5-vinylsalicylic acid derivatives.

Specific examples of the Heck reaction with this compound are not detailed in the provided search results. The general reaction, however, is widely documented for various aryl iodides. organic-chemistry.orgnih.gov

Table 4: Typical Conditions for the Heck Reaction of Aryl Iodides

| Alkene | Palladium Catalyst | Base | Solvent | Reaction Conditions | General Yield Range | Reference |

| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile (B52724) | 80-120 °C | Good to Excellent | nih.gov |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80-120 °C | Good to Excellent | organic-chemistry.org |

| Butyl vinyl ether | PdCl₂ | NaOAc | DMF | 80-120 °C | Moderate to Good | organic-chemistry.org |

This interactive table presents common conditions for the Heck reaction. Experimental work would be necessary to adapt these conditions for this compound and determine the resulting yields.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an aryl halide and an alcohol, amine, or thiol. This reaction provides a classical and still valuable method for the synthesis of diaryl ethers, arylamines, and aryl thioethers. For this compound, an Ullmann condensation could be employed to introduce phenoxy or amino groups at the C5 position.

While specific, high-yield examples for this compound are not detailed in the available literature, the general utility of the Ullmann reaction with aryl iodides is well-established.

Table 5: General Parameters for the Ullmann Condensation of Aryl Iodides

| Nucleophile | Copper Catalyst | Base | Solvent | Reaction Conditions | General Yield Range | Reference |

| Phenol | CuI | K₂CO₃ | Pyridine or DMF | 120-180 °C | Moderate to Good | General Knowledge |

| Aniline | Cu Powder | K₂CO₃ | Nitrobenzene | 150-200 °C | Moderate to Good | General Knowledge |

| Thiophenol | Cu₂O | Cs₂CO₃ | DMF | 100-150 °C | Moderate to Good | General Knowledge |

This interactive table describes general conditions for the Ullmann condensation. The reaction with this compound would require optimization of these parameters.

Spectroscopic Characterization and Quantum Chemical Investigations of 5 Iodosalicylic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 5-Iodosalicylic acid. The vibrational spectra are influenced by the molecular structure, including the presence of the carboxyl and hydroxyl groups, the benzene (B151609) ring, and the iodine substituent.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. Analysis of analogous compounds, such as salicylic (B10762653) acid and its derivatives, provides a basis for the assignment of these bands. iomcworld.comrasayanjournal.co.inresearchgate.net

Key vibrational modes observed in the FT-IR spectrum include the stretching and bending vibrations of the hydroxyl (OH), carboxyl (COOH), and aromatic (C-H, C=C) groups. The presence of the heavy iodine atom influences the vibrational frequencies, particularly those associated with the carbon-iodine (C-I) bond.

A representative FT-IR spectrum of this compound displays several key absorption regions. chemicalbook.com The high-frequency region is dominated by the O-H stretching vibrations from both the carboxylic acid and the phenolic hydroxyl group. The carbonyl (C=O) stretching of the carboxylic acid typically appears as a strong, sharp band. The mid-frequency region contains bands corresponding to C=C stretching vibrations of the aromatic ring, as well as in-plane bending of the O-H and C-H groups. The low-frequency or fingerprint region is more complex, featuring bands from C-C-C bending, C-O stretching, and the C-I stretching vibration.

Table 1: Characteristic FT-IR Vibrational Frequencies for Salicylic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching (Carboxylic Acid) | 3300 - 2500 (broad) | sphinxsai.com |

| O-H Stretching (Phenolic) | ~3230 | iomcworld.comrasayanjournal.co.in |

| C-H Stretching (Aromatic) | 3100 - 3000 | rasayanjournal.co.in |

| C=O Stretching (Carboxylic Acid) | 1680 - 1650 | iomcworld.comrasayanjournal.co.in |

| C=C Stretching (Aromatic) | 1625 - 1430 | rasayanjournal.co.insphinxsai.com |

| O-H Bending (Phenolic) | ~1324 | iomcworld.comiomcworld.com |

| C-O Stretching (Carboxylic Acid) | ~1296 | iomcworld.com |

Note: The exact positions of the peaks for this compound can vary based on the sample phase and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is particularly useful for characterizing the vibrations of the aromatic ring and the C-I bond.

In studies of similar molecules like 5-bromo-salicylic acid and 5-methoxysalicylic acid, the C=C stretching vibrations of the aromatic ring are prominent in the Raman spectrum. researchgate.netnih.gov The symmetric breathing mode of the benzene ring also gives rise to a strong Raman signal. The C-I stretching vibration, which may be weak or obscured in the FT-IR spectrum, can often be more clearly observed in the FT-Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment. For instance, in salicylic acid, the C=O stretching is strong in both FT-IR and FT-Raman spectra, while the O-H stretching is typically a strong, broad band in the IR and weaker in the Raman. rasayanjournal.co.in

Analysis of OH Stretching Vibrations

The O-H stretching vibrations in this compound are of particular interest as they are sensitive to hydrogen bonding. The molecule contains two hydroxyl groups: one phenolic and one from the carboxylic acid. Both groups can participate in intra- and intermolecular hydrogen bonding.

The O-H stretching band from the carboxylic acid dimer is typically very broad in the FT-IR spectrum, appearing in the range of 3300-2500 cm⁻¹. sphinxsai.com This broadening is a characteristic feature of the strong hydrogen bonding in the cyclic dimer structure formed by carboxylic acids in the solid state.

The phenolic O-H stretching vibration is also influenced by hydrogen bonding. In salicylic acid and its derivatives, an intramolecular hydrogen bond is often formed between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. rasayanjournal.co.in This intramolecular hydrogen bond results in a red-shift (lowering of the vibrational frequency) of the phenolic O-H stretching band, which is typically observed around 3230 cm⁻¹ in the FT-IR spectrum of salicylic acid. iomcworld.comrasayanjournal.co.in The presence of the iodine substituent at the 5-position is not expected to dramatically alter this intramolecular hydrogen bonding, but it can influence the intermolecular interactions and crystal packing, which may cause subtle shifts in the O-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in this compound.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, carboxyl, and iodo substituents.

The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at the 6-position (ortho to the hydroxyl group) is expected to be a doublet, the proton at the 4-position (meta to the hydroxyl and ortho to the iodo group) a doublet of doublets, and the proton at the 3-position (ortho to the carboxyl group) a doublet. The coupling constants between adjacent protons provide further structural information.

The protons of the carboxylic acid and phenolic hydroxyl groups are acidic and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature. washington.edu In DMSO-d₆, these protons often appear as broad singlets at a downfield chemical shift.

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| -COOH | ~11.4 | Broad Singlet | - | chemicalbook.com |

| H-6 | ~8.04 | Doublet | J = 2.3 | chemicalbook.com |

| H-4 | ~7.78 | Doublet of Doublets | J = 8.7, 2.3 | chemicalbook.com |

| H-3 | ~6.82 | Doublet | J = 8.7 | chemicalbook.com |

¹³C NMR Spectroscopic Characterization

The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift. The carbon atom attached to the iodine (C-5) experiences a significant shielding effect, causing its signal to appear at a relatively upfield position compared to the other aromatic carbons. The carbons attached to the hydroxyl (C-2) and carboxyl (C-1) groups are also shifted downfield. The remaining aromatic carbons (C-3, C-4, C-6) appear in the characteristic aromatic region. The interpretation of the spectrum is aided by comparison with data from similar substituted benzene derivatives. docbrown.info

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 175 |

| C-2 (-OH) | 160 - 165 |

| C-4 | 140 - 145 |

| C-6 | 135 - 140 |

| C-1 | 115 - 120 |

| C-3 | 115 - 120 |

Note: The specific chemical shifts can be obtained from experimental data, such as that available from chemical databases. chemicalbook.com

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible range, is a fundamental technique for probing the electronic structure of molecules. It provides insights into the electronic transitions between different energy levels within a molecule upon absorption of electromagnetic radiation.

The study of a molecule's UV-Vis absorption spectrum reveals information about its conjugated systems and the presence of chromophores. For this compound, this would involve identifying the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which are characteristic of its electronic transitions.

Despite a thorough review of available scientific literature, specific experimental data detailing the ultraviolet-visible (UV-Vis) absorption maxima for this compound could not be located. Such data would typically be presented in a table format as shown below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Hypothetical data table for UV-Vis spectroscopic studies of this compound. No experimental data was found in the searched sources. |

Quantum Chemical Computations

Quantum chemical computations, especially those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules from first principles. These calculations can predict molecular geometries, energies, and various electronic properties that complement experimental findings.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energetic stabilities. For this compound, this would primarily concern the orientation of the hydroxyl and carboxylic acid groups relative to the benzene ring and each other. The relative energies of different conformers determine their population at a given temperature.

A detailed computational study on the conformational analysis and energetic stability of this compound has not been found in the searched scientific databases. A typical output of such a study would include the relative energies of the optimized conformers, as illustrated in the hypothetical table below.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available |

| Hypothetical data table for the energetic stability of this compound conformers. No computational data was found in the searched sources. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

Specific computational data on the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not present in the available literature. Such an analysis would provide the energy values that are crucial for predicting the molecule's behavior as an electron donor or acceptor.

| Parameter | Method/Basis Set | Energy (eV) |

| E(HOMO) | Data Not Available | Data Not Available |

| E(LUMO) | Data Not Available | Data Not Available |

| Energy Gap (ΔE) | Data Not Available | Data Not Available |

| Hypothetical data table for the Frontier Molecular Orbital analysis of this compound. No computational data was found in the searched sources. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different values of the electrostatic potential; typically, red indicates regions of negative potential (electron-rich), and blue indicates regions of positive potential (electron-poor).

An MEP map for this compound would reveal the electrophilic and nucleophilic sites, providing insight into its intermolecular interactions. However, no specific MEP analysis for this compound was found in the reviewed scientific literature.

Density Functional Theory (DFT) Calculations

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into the electron distribution and electrostatic potential. This analysis is instrumental in understanding a molecule's dipole moment, electronic structure, molecular polarizability, and other properties. The calculated charges are known to be highly dependent on the basis set used in the quantum chemical calculation.

In molecules like salicylic acid and its derivatives, Mulliken charge analysis reveals the effects of substituent groups on the electronic environment of the entire molecule. researchgate.net The analysis quantifies the charge on each atom, allowing for an examination of intramolecular charge transfer (ICT). For instance, variations in charges near the hydroxyl and carboxylic acid groups can indicate charge delocalization from a donor to an acceptor part of the molecule. researchgate.net For salicylic acid, calculations have shown negative charges concentrated on the oxygen atoms and specific carbon atoms within the aromatic ring, while hydrogen atoms are positively charged. researchgate.net In this compound, the electronegative iodine, oxygen, and certain carbon atoms are expected to carry negative charges, while hydrogen atoms and the carboxylic carbon would exhibit positive charges. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

Interactive Data Table: Representative Mulliken Atomic Charges in Salicylic Acid Derivatives

This table illustrates typical charge distributions calculated for salicylic acid using the B3LYP/6-311++G(d,p) basis set, providing a model for understanding the charge distribution in its iodo-derivative. Specific values for this compound would require dedicated calculation.

| Atom | Functional Group | Expected Charge | Rationale |

| O (hydroxyl) | Hydroxyl (-OH) | Negative | High electronegativity |

| O (carbonyl) | Carboxylic Acid (-COOH) | Negative | High electronegativity |

| O (hydroxyl in COOH) | Carboxylic Acid (-COOH) | Negative | High electronegativity |

| H (hydroxyl) | Hydroxyl (-OH) | Positive | Bonded to electronegative oxygen |

| H (acidic) | Carboxylic Acid (-COOH) | Positive | Acidic proton, bonded to oxygen |

| C (aromatic ring) | Phenyl Ring | Variable | Charge is distributed across the ring, influenced by substituents |

| I (iodo) | Iodo-substituent | Negative | Electronegative halogen substituent |

Ab Initio Calculation Methods

Ab initio (Latin for "from the beginning") calculation methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, alongside Density Functional Theory (DFT), are used to precisely investigate molecular structures and properties. researchgate.net For salicylic acid and its analogues, theoretical studies are particularly vital because experimental data on the geometric structure of the free molecules are often unavailable. researchgate.net

Methods like Møller–Plesset perturbation theory (MP2) and DFT functionals such as B3LYP are employed to perform these calculations. researchgate.net It has been demonstrated that including electron correlation is critical for accurately elucidating the molecular properties of systems with intramolecular hydrogen bonds. researchgate.net For example, calculations on salicylic acid have determined hydrogen bond energies to be around 10.5 kcal/mol at the MP2/6-31+G(d) level, highlighting the importance of these sophisticated computational approaches. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of ground-state DFT used to investigate the properties of electronically excited states. researchgate.netuci.edu It has become an increasingly popular tool in quantum chemistry due to its favorable balance of computational cost and accuracy, especially for large molecules. researchgate.netuci.edu The theory is based on the Runge-Gross theorem, which establishes that the time-dependent electron density contains all the information about a system's properties. uci.edu

TD-DFT is widely applied to calculate electronic absorption and emission spectra by determining the transition energies between the ground and excited states. researchgate.netrsc.org The results from TD-DFT calculations can be transformed into chemically intuitive parameters, such as the nature and extent of charge transfer that occurs upon electronic excitation. researchgate.netrsc.org While highly effective for many applications, standard TD-DFT has known limitations, particularly in accurately describing certain types of excited states, such as long-range charge-transfer and double excitations. rsc.org Nevertheless, it remains a principal method for simulating and understanding the optical properties of complex organic molecules like this compound. rsc.orgrsc.org

Analysis of Intramolecular Interactions

Intramolecular Hydrogen Bonding Investigations

The molecular conformation and properties of this compound are significantly influenced by intramolecular interactions, chief among them being the intramolecular hydrogen bond (IMHB). In salicylic acid and its derivatives, an IMHB typically forms between the hydrogen atom of the phenolic hydroxyl group and the carbonyl oxygen atom of the carboxylic acid group. osti.gov This interaction results in the formation of a stable six-membered pseudo-ring, an arrangement designated as an S(6) motif. nih.gov

The presence of this IMHB is a dominant factor in determining the most stable conformer of the molecule. nih.gov Computational studies on salicylic acid conformers have shown that the IMHB can be effectively "switched" on or off through the rotation of the hydroxyl and carboxylic acid groups. nih.gov The formation of this internal hydrogen bond is generally favored over the formation of intermolecular hydrogen bonds. nih.gov

Advanced computational techniques, such as the quasi-atomic orbital (QUAO) analysis, have been used to rigorously study the IMHB in salicylic acid. osti.gov This method analyzes the molecular wave function directly and has quantified the cumulative strength of the hydrogen bond in salicylic acid to be approximately -6.3 kcal/mol. osti.gov The investigation of such intramolecular forces is crucial for understanding the compound's chemical behavior and physical properties.

Biological Activities and Pharmaceutical Applications of 5 Iodosalicylic Acid

Antimicrobial Properties

The introduction of an iodine atom to the salicylic (B10762653) acid structure significantly influences its antimicrobial profile, leading to notable activity against a range of microorganisms, including clinically relevant mycobacterial species.

Recent investigations have highlighted the promising anti-tubercular capabilities of 5-Iodosalicylic acid (5-ISA). Studies evaluating a panel of phenolic acids have demonstrated that 5-ISA exhibits significant activity against Mycobacterium tuberculosis, the primary causative agent of tuberculosis. researchgate.netnih.govsigmaaldrich.comepa.govuni.lu The iodinated nature of 5-ISA, alongside its parent compound salicylic acid, contributes to this promising antitubercular effect. researchgate.netnih.govsigmaaldrich.comepa.govuni.lu

Research has quantified the inhibitory effects of this compound on mycobacterial growth, indicating its potential for further development as an anti-tuberculosis agent. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance required to prevent visible growth of a microorganism, is a key metric in these studies.

Table 1: Anti-tubercular Activity of Salicylic Acid Derivatives

| Compound | Target Organism | MIC₉₀ (µM) at pH 6.8 | MIC₉₀ (µM) at pH 5.5 |

|---|---|---|---|

| Salicylic acid (SA) | M. tuberculosis | >1000 | 250 |

| This compound (5-ISA) | M. tuberculosis | >1000 | 250 |

| 3,5-Diiodosalicylic acid (3,5-diISA) | M. tuberculosis | 500 | 125 |

Data sourced from studies on the anti-tubercular potential of salicylic acid derivatives. researchgate.netnih.govsigmaaldrich.com

The mechanism through which this compound exerts its anti-tubercular effects is intricately linked to the pH of the environment. researchgate.netnih.govsigmaaldrich.com M. tuberculosis is known to reside within the acidic environment of macrophage phagolysosomes. Research utilizing a genetically encoded pH-sensitive reporter in M. tuberculosis has revealed that 5-ISA acts by disrupting the intrabacterial pH homeostasis. researchgate.netnih.govsigmaaldrich.comepa.govuni.lu

Specifically, in in vitro conditions that mimic the acidic environment of the endolysosome, 5-ISA contributes to the acidification of the mycobacterial cytosol in a dose-dependent manner. researchgate.netnih.govsigmaaldrich.com This disruption of the internal pH balance is a proposed mechanism for restricting the growth of the bacilli, making compounds like 5-ISA particularly interesting for targeting infections within acidic cellular compartments. researchgate.netnih.govsigmaaldrich.comepa.govuni.lu This mode of action is distinct from some other salicylic acid analogs, such as the second-line anti-TB drug para-aminosalicylic acid (PAS). researchgate.netsigmaaldrich.com

Beyond its specific action against mycobacteria, this compound is recognized for its broader antibacterial and antifungal properties. guidechem.com As a member of the halogenated salicylic acid family, its antimicrobial activity is a subject of ongoing interest. While comprehensive data on its minimum inhibitory concentrations against a wide spectrum of bacteria and fungi are not extensively detailed in readily available literature, its utility as a precursor for antibacterial and antifungal drugs is noted. guidechem.com The incorporation of iodine into the molecular structure is a common strategy in medicinal chemistry to enhance antimicrobial potency. nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of salicylates are well-established, and this compound is also considered to have anti-inflammatory potential. guidechem.com The primary mechanism of action for the anti-inflammatory effects of aspirin (B1665792) and related compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

While specific studies detailing the IC50 values of this compound for COX-1 and COX-2 are not widely available, it is generally understood that as a salicylic acid derivative, its anti-inflammatory effects would likely involve the modulation of the arachidonic acid cascade through the inhibition of these enzymes. guidechem.comnih.gov The development of drugs with specific inhibitory profiles against COX-1 and COX-2 is a major focus of anti-inflammatory research. nih.gov

Role as a Pharmaceutical Precursor

One of the most significant applications of this compound is its role as a key intermediate and building block in the synthesis of more complex pharmaceutical agents. guidechem.comthermofisher.comnih.gov

This compound serves as a versatile starting material in organic synthesis for the creation of a variety of therapeutic compounds. guidechem.comthermofisher.comnih.gov Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, allows for a range of chemical modifications. Researchers utilize this compound in various reactions to produce derivatives with specific pharmacological properties, including those with enhanced anti-inflammatory, antibacterial, and antifungal activities. guidechem.com For instance, it is used in the synthesis of labeled benzamide (B126) analogs, which have applications in tumor imaging. thermofisher.comnih.gov

Contribution to Tumor Imaging Agents

This compound serves as a crucial precursor in the synthesis of radioiodinated benzamides, a class of compounds investigated as imaging agents for malignant melanoma. koreascience.krmdpi.com These agents are designed for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT), which can help in the noninvasive detection and staging of metastatic melanoma. koreascience.krnih.gov

The strategy involves incorporating a radioactive isotope of iodine, such as Iodine-123 or Iodine-131, into the benzamide structure derived from this compound. This allows the compound to be traced within the body after administration. The effectiveness of these imaging agents often relies on their affinity for specific targets within melanoma cells, such as melanin (B1238610) or sigma-1 receptors. nih.govnih.gov

Research has led to the development of several novel radioiodinated benzamides with promising characteristics for melanoma imaging. For instance, studies in mice with B16F0 melanoma tumors have shown that certain benzamide derivatives exhibit significant and sustained tumor uptake. nih.gov One compound, [¹²³I]14d, demonstrated standardized uptake values greater than 100 between 24 and 72 hours after injection, indicating strong accumulation in the tumor. nih.gov Another compound, [¹²³I]25, showed a tumor uptake of over 8% of the injected dose per gram (%ID/g) at 1 hour post-injection, with uptake for both compounds reaching as high as 9-12 %ID/g at 6 hours. nih.gov

Further studies have focused on developing theranostic agents, which combine diagnostic imaging and radiotherapy. For example, ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA), derived from a related precursor, has shown potential as a theranostic agent against melanoma. mdpi.com It exhibited prolonged retention in B16F10 melanoma cells in mouse models, with a tumor-to-muscle ratio increasing to over 258 at 48 hours post-injection. mdpi.com These findings underscore the importance of this compound and its derivatives in creating targeted radiopharmaceuticals for the diagnosis and potential treatment of malignant melanoma. mdpi.comnih.gov

| Radiolabeled Agent | Cancer Model | Key Research Finding | Imaging Modality | Reference |

|---|---|---|---|---|

| [¹²³I]14d | B16F0 Murine Melanoma | Demonstrated high and long-lasting tumor uptake, with standardized uptake values >100 between 24 and 72 hours post-injection. Uptake is primarily related to melanin interaction. | SPECT | nih.gov |

| [¹²³I]25 | B16F0 Murine Melanoma | Showed rapid tumor uptake (>8 %ID/g at 1h) peaking at 9-12 %ID/g at 6h. Uptake mechanism is partially related to sigma-1 receptor affinity. | SPECT | nih.gov |

| N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]1) | B16F0 Murine Melanoma | Exhibited the highest tumor uptake of its series at 1h (~8% ID/g) with rapid clearance from the body, suggesting promise for imaging melanotic tumors. | SPECT | nih.gov |

| ¹³¹I-IFNABZA | B16F10 Murine Melanoma | Showed prolonged retention in melanoma and a high tumor-to-muscle ratio (258.5 at 48h), indicating potential as a theranostic agent. | SPECT/Theranostics | mdpi.com |

Interactions with Biological Systems

This compound has been identified as a molecule that binds to transthyretin (TTR), a transport protein found in the blood plasma. nih.govnih.gov Transthyretin's primary function is to transport thyroxine and retinol (B82714) (vitamin A) through its association with retinol-binding protein. However, the dissociation and misfolding of the TTR tetramer can lead to amyloid diseases, such as senile systemic amyloidosis and familial amyloidotic polyneuropathy. nih.govnih.gov Small molecules that bind to the thyroxine-binding sites on TTR can stabilize the tetrameric structure, preventing its dissociation and subsequent amyloid fibril formation.

Research has shown that the iodination of salicylic acid significantly enhances its ability to bind to transthyretin. nih.govnih.gov This improved affinity is attributed to the favorable interactions between the iodine substituent and the halogen binding pockets located within the TTR's central channel. nih.govnih.gov These pockets are adept at accommodating the iodine atoms of the native ligand, thyroxine.

In comparative studies, this compound and its analogue, 3,5-diiodosalicylic acid, were investigated to understand the impact of iodination on binding affinity. nih.govnih.gov While specific quantitative dissociation constants (Kd) for this compound are not always detailed, the collective findings indicate a higher affinity for TTR compared to the non-iodinated parent compound, salicylic acid. The crystal structure of TTR complexed with 3,5-diiodosalicylic acid has been elucidated, providing insight into the structural basis for the enhanced binding of iodinated salicylates. nih.govnih.gov

| Compound | Target Protein | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Salicylic acid | Transthyretin (TTR) | Binds to TTR but with lower affinity compared to its iodinated derivatives. | Baseline for comparison. | nih.govnih.gov |

| This compound | Transthyretin (TTR) | Demonstrates improved binding affinity to TTR compared to salicylic acid due to the iodine substituent. | Potential TTR stabilizer for preventing amyloidosis. | nih.govnih.gov |

| 3,5-Diiodosalicylic acid | Transthyretin (TTR) | Shows even higher binding affinity towards TTR, with its crystal structure in complex with TTR confirming interactions within the halogen binding pockets. | Provides a structural model for understanding the enhanced affinity of iodinated salicylates. | nih.govnih.gov |

The direct enzyme inhibitory activities of this compound are not extensively documented in the scientific literature. However, the parent compound, salicylic acid, is known to interact with and inhibit several enzymes, providing a basis for potential investigation into its iodinated analogue.

For instance, salicylic acid has been shown to inhibit phenolsulphotransferase (PST), particularly the P-form of the enzyme. nih.gov This inhibition is selective and occurs at subtherapeutic concentrations. nih.gov The proposed mechanism suggests that by inhibiting PST, salicylic acid may prevent the metabolic activation of certain carcinogens, which could contribute to the cancer-preventive effects associated with aspirin, its parent drug. nih.gov Studies on other non-steroidal anti-inflammatory agents have also demonstrated inhibitory effects on human sulfotransferases like SULT1A1 and SULT1E1. mdpi.com

Furthermore, salicylic acid has been reported to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme crucial in the inflammatory pathway and prostaglandin (B15479496) synthesis. nih.gov This inhibition appears to be competitive with the substrate, arachidonic acid. nih.gov

The enzyme lactate (B86563) dehydrogenase (LDH), which is a key player in anaerobic glycolysis and often upregulated in cancer cells, is another potential target. While numerous natural and synthetic compounds are known to inhibit LDH, specific studies detailing the inhibitory mechanism of this compound on this enzyme are lacking in the available literature. nih.govresearchgate.net

Agricultural and Environmental Applications of 5 Iodosalicylic Acid Biofortification

Plant Uptake and Accumulation Dynamics

The efficiency with which plants absorb and accumulate iodine is a critical factor in the success of biofortification programs. Studies on 5-iodosalicylic acid have revealed distinct dynamics in its uptake and distribution within plant tissues, often showing superior performance compared to inorganic iodine sources.

Research has consistently demonstrated that the organic nature of this compound enhances its uptake and translocation in plants compared to inorganic iodine forms like potassium iodate (B108269) (KIO₃) and potassium iodide (KI). In studies using lettuce, the effectiveness of iodine biofortification with 5-ISA was found to be significantly higher than with KIO₃. nih.gov

A key finding is the superior efficiency of iodine translocation from the roots to the edible leafy parts of the plant when 5-ISA is used. Comparative experiments have established a clear hierarchy in uptake and translocation effectiveness: 5-ISA > 3,5-diiodosalicylic acid (3,5-diISA) > KIO₃. nih.govfrontiersin.org This indicates that the chemical structure of 5-ISA facilitates more efficient transport through the plant's vascular system. When applied to lettuce grown on both mineral soil and peat substrate, 5-ISA resulted in better iodine biofortification efficiency than either KIO₃ or 3,5-diISA. nih.gov While some research on other crops like coriander has shown higher uptake with the inorganic form KI compared to a general "organic iodine" source, studies specifically investigating 5-ISA in leafy greens like lettuce point to its superior performance. nih.govosti.gov

Table 1: Comparative Iodine Uptake Efficiency in Lettuce This table summarizes findings on the relative effectiveness of different iodine compounds for biofortification in lettuce.

| Iodine Compound | Relative Uptake & Translocation Efficiency | Key Finding | Source(s) |

| This compound (5-ISA) | Highest | Most effective for enriching lettuce leaves with iodine. | nih.gov, frontiersin.org, nih.gov |

| 3,5-diiodosalicylic acid (3,5-diISA) | Intermediate | Less effective than 5-ISA but more effective than KIO₃. | nih.gov, frontiersin.org |

| Potassium iodate (KIO₃) | Lowest | Least effective form for root-to-leaf translocation in lettuce. | nih.gov, frontiersin.org |

The method of application plays a crucial role in the efficacy of iodine biofortification. Research into this compound has primarily utilized fertigation—the application of nutrients through an irrigation system—in both hydroponic and soil-based cultivation systems. nih.govfrontiersin.org Studies on lettuce have been conducted using peat substrate, mineral soil, and nutrient film technique (NFT) hydroponics, demonstrating the versatility of 5-ISA in different growing media. nih.govnih.gov

While direct comparative studies of foliar versus soil application for 5-ISA are limited, research on inorganic iodine forms provides valuable insights. For leafy vegetables like butterhead lettuce, foliar application of iodine has been shown to be a highly efficient method, potentially more so than soil drenches. nih.govresearchgate.net Foliar sprays can lead to significant iodine accumulation in the edible parts, and it is generally considered a cost-effective approach. nih.govekb.eg Evidence shows that iodine applied to lettuce leaves can be transported via the phloem to the roots, indicating systemic movement within the plant. researchgate.net Given the high efficiency of foliar methods for inorganic iodine in lettuce, this application route represents a promising area for future research into optimizing this compound biofortification strategies. nih.govresearchgate.net

Metabolism and Speciation of this compound in Plant Tissues

Once absorbed by the plant, this compound does not simply accumulate in its original form. It enters into metabolic pathways, leading to the formation of various other iodine-containing compounds. Understanding these transformations is key to comprehending its role in plant physiology and its ultimate nutritional value.

Studies have shown that plants can metabolize this compound into other naturally occurring organic iodine compounds. nih.govfrontiersin.org Research in lettuce demonstrates that after uptake, both exogenously supplied and endogenously synthesized 5-ISA participate in the formation of iodotyrosine. nih.gov Furthermore, this process extends to the synthesis of plant-derived thyroid hormone analogs, specifically triiodothyronine (T3) and thyroxine (T4). nih.govfrontiersin.org These compounds are synthesized in the plant roots with the involvement of 5-ISA and are subsequently transported to the leaves, indicating a complex metabolic pathway for organoiodine within the plant. nih.govfrontiersin.org

Salicylic (B10762653) acid (SA) is a critical phytohormone that regulates plant growth and defense mechanisms. nih.govfrontiersin.org Plants metabolize SA through several pathways, including hydroxylation by enzymes like SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H) to form 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), respectively. nih.govnih.govnih.gov

However, the direct interaction of exogenously applied this compound with these endogenous SA metabolic pathways is not yet well understood. To date, no specific enzymes related to the catabolism of 5-ISA have been identified in plants. frontiersin.org It remains unknown whether enzymes like salicylic acid carboxyl methyltransferase (SAMT), which converts SA to the volatile methyl salicylate, can act on 5-ISA or on any SA that might be produced from its potential degradation. frontiersin.org While the application of SA itself can enhance the uptake of inorganic iodine, suggesting a systemic interaction, the specific metabolic fate of the 5-ISA molecule within the plant's native SA framework requires further investigation. researchgate.netnih.gov

The application of this compound has been shown to influence the expression of several genes involved in physiological functions in plants. In lettuce treated with 5-ISA, studies have identified changes in the expression of genes such as per64-like (peroxidase), samdmt, msams5, and cipk6 (CBL-interacting serine/threonine-protein kinase 6). nih.govfrontiersin.org

However, there is currently a lack of data directly linking 5-ISA application to the expression of genes specifically requested for this review: SAMT, S3H, and HMT (homocysteine methyltransferase). Research on lettuce has not identified genes with a SAMT-like function, and it is unknown if SAMT could be involved in the methylation of 5-ISA. frontiersin.org Similarly, while the expression of S3H is known to be induced by high levels of endogenous salicylic acid, its response to 5-ISA has not been reported. nih.govnih.gov The influence of 5-ISA on HMT gene expression also remains an uninvestigated area.

Efficacy in Crop Biofortification

Research has demonstrated that 5-ISA can be an effective agent for increasing the iodine content in various plant species. Its uptake, translocation, and accumulation have been studied in several important crops.

Lettuce has been a primary subject for studies on iodine biofortification using 5-ISA. Research indicates that 5-ISA is not only readily absorbed by lettuce plants but, in many cases, is more effective than traditional inorganic iodine sources like potassium iodate (KIO₃). bohrium.commdpi.comnih.gov

In hydroponic cultivation, lettuce treated with 5-ISA showed a significantly higher accumulation of iodine in its leaves compared to plants treated with KIO₃ or 3,5-diiodosalicylic acid (3,5-diISA). mdpi.com One study found that the iodine level in lettuce leaves after the application of 5-ISA was over 40 times higher than in the control group. mdpi.com The effectiveness of 5-ISA is such that a lower concentration of it (8.0 µM) can result in a similar iodine content in lettuce as a much higher concentration of KIO₃ (40.0 µM), without negatively affecting the weight of the lettuce heads. mdpi.com

Studies comparing different soil types have shown that while lettuce grown in mineral soil tends to accumulate more iodine than that grown on peat substrate, the use of 5-ISA consistently results in better biofortification efficiency than KIO₃ and 3,5-diISA. bohrium.comnih.gov The uptake and translocation efficiency from roots to leaves follows the order: 5-ISA > 3,5-diISA > KIO₃. frontiersin.org Interestingly, research has also revealed that iodosalicylates like 5-ISA are naturally synthesized in lettuce plants. frontiersin.org

The application of 5-ISA can also influence the plant's chemical composition. For instance, fortification with 5-ISA has been shown to increase the concentration of magnesium, calcium, sodium, barium, and vanadium in lettuce leaves. mdpi.com It also led to the highest activity of the antioxidant enzyme catalase compared to non-enriched lettuce. nih.govrsc.org

Table 1: Iodine Content in Lettuce (Lactuca sativa L.) after Biofortification with Different Iodine Compounds Data synthesized from studies on hydroponic and pot experiments.

| Treatment Compound | Application Method | Iodine Concentration in Leaves (mg/kg DW) | Key Findings | Reference |

| This compound (5-ISA) | Hydroponics | Significantly higher than KIO₃ and 3,5-diISA | Most effective for iodine accumulation. | mdpi.com |

| This compound (5-ISA) | Fertigation (Mineral Soil) | Higher than KIO₃ and 3,5-diISA | Superior biofortification efficiency. | bohrium.comnih.gov |

| This compound (5-ISA) | Fertigation (Peat Substrate) | Higher than KIO₃ and 3,5-diISA | Less accumulation than in mineral soil, but still effective. | bohrium.comnih.gov |

| Potassium Iodate (KIO₃) | Hydroponics / Fertigation | Lower than 5-ISA | Common inorganic source, less efficient than 5-ISA. | bohrium.commdpi.com |

| 3,5-diiodosalicylic acid (3,5-diISA) | Hydroponics / Fertigation | Lower than 5-ISA | Less effective for iodine uptake compared to 5-ISA. | mdpi.comfrontiersin.org |

The biofortification of staple crops like sweetcorn is crucial for addressing widespread nutrient deficiencies. Studies have shown that organic iodine compounds, including 5-ISA, are highly effective in enriching sweetcorn grains with iodine, a task that is generally difficult due to the poor mobility of iodine to the plant's generative organs. mdpi.com

In pot experiments involving soil application, 5-ISA was one of the most effective forms for increasing iodine content in sweetcorn grains. mdpi.com When applied without vanadium, 5-ISA also significantly improved the quality of sweetcorn grain by increasing the content of vitamin C and sugars. mdpi.com However, the efficiency of iodine uptake and its accumulation can vary depending on the part of the plant. While 5-ISA is effective for grain enrichment, potassium iodide (KI) has been shown to be highly efficient in increasing iodine levels in the leaves and roots of young corn plants, followed by 5-ISA. mdpi.com

Table 2: Effect of this compound on Iodine Content in Sweetcorn (Zea mays L.) Data from soil application studies.

| Treatment Compound | Plant Part | Key Findings | Reference |

| This compound (5-ISA) | Grains | Strongest enrichment of iodine in grains compared to other forms (when applied without vanadium). | mdpi.com |

| This compound (5-ISA) | Grains | Increased Vitamin C and sugar content. | mdpi.com |

| This compound (5-ISA) | Leaves & Roots | Second most effective compound after Potassium Iodide (KI) for increasing iodine levels in young plants. | mdpi.com |

Dandelion, a plant consumed in various cultures, has also been a subject of iodine biofortification research. Studies confirm that dandelion plants can effectively take up both inorganic and organic forms of iodine without any negative impact on their growth. mdpi.comnih.govnih.gov

In pot experiments where iodine was applied through fertigation, 5-ISA proved to be a highly applicable compound for biofortification. mdpi.comnih.gov The iodine level in both the leaves and roots of dandelion plants after the application of 5-ISA was higher than that achieved with the commonly used inorganic source, potassium iodate (KIO₃), especially at higher concentrations (50 µM). mdpi.comnih.govresearchgate.net For instance, at a 50 µM concentration, 5-ISA application resulted in an iodine content of 99.2 mg/kg in leaves and 17.1 mg/kg in roots. nih.gov Chemical analyses have also revealed that iodosalicylates are endogenous compounds in dandelion plants, meaning they are naturally synthesized by the plant itself. mdpi.comnih.gov

Table 3: Iodine Accumulation in Dandelion (Taraxacum officinale) with 5-ISA Data from a pot experiment with fertigation.

| Treatment Compound | Concentration | Iodine in Leaves (mg/kg) | Iodine in Roots (mg/kg) | Key Findings | Reference |

| This compound (5-ISA) | 50 µM | 99.2 | 17.1 | More effective than KIO₃ at the same concentration. | nih.gov |

| Potassium Iodate (KIO₃) | 50 µM | Lower than 5-ISA | Lower than 5-ISA | Less effective than 5-ISA for iodine accumulation. | mdpi.comnih.gov |

| Potassium Iodide (KI) | 50 µM | 133.5 | 19.1 | Most effective compound for iodine enrichment in this study. | nih.gov |

Tomato plants have been identified as capable of taking up organic iodine compounds where iodine is bound to an aromatic ring, such as 5-ISA. researchgate.netnih.gov Research has shown that these organic compounds are absorbed by the roots and subsequently transported to the leaves and fruits. nih.gov This makes tomatoes a suitable candidate for biofortification programs aimed at increasing dietary iodine intake. researchgate.netfrontiersin.orgnih.gov

Studies comparing various organic and inorganic iodine compounds found that all tested organic forms, including 5-ISA, were taken up by tomato roots and translocated throughout the plant. nih.gov This demonstrates the potential of using 5-ISA in agronomic biofortification strategies for tomatoes. It has also been discovered that compounds like 5-ISA are endogenously synthesized in tomato plants, a finding that was previously undescribed for this species. nih.gov

Synergistic and Antagonistic Interactions in Plant Systems

The effectiveness of 5-ISA in biofortification can be influenced by the presence of other elements in the growth medium. The interaction with vanadium, in particular, has been a focus of research due to its known role in iodine metabolism in some marine organisms.

The interaction between iodine and vanadium is well-documented in marine algae, where vanadium-dependent haloperoxidases (vHPO) catalyze the uptake of cellular iodine. mdpi.comresearchgate.net Research has sought to understand if a similar relationship exists in higher plants.

In sweetcorn, the combined application of vanadium and 5-ISA exhibited an antagonistic effect on the accumulation of iodine in the roots, leaves, and grains. mdpi.comresearchgate.net Conversely, when vanadium was applied with the organic compound 2-iodobenzoic acid, it synergistically stimulated the transport and accumulation of iodine to the maize grain. mdpi.com In another study on sweetcorn, foliar application of 5-ISA combined with vanadium led to a decrease in iodine accumulation in the leaves. nih.govmdpi.com However, in most tested combinations, vanadium was found to stimulate the synthesis or accumulation of endogenous this compound. nih.govmdpi.comnih.gov

In lettuce, the effect of vanadium was different depending on the cultivation system. In a hydroponic system, adding vanadium to the nutrient solution significantly increased iodine content in the roots when applied with 5-ISA (5-ISA+V vs. 5-ISA). frontiersin.org However, in pot experiments with both peat and mineral soil, the combination of 5-ISA and vanadium (5-ISA+V) led to a reduction in the iodine content of the leaves compared to 5-ISA applied alone. frontiersin.org These findings suggest that the interaction between 5-ISA and vanadium is complex and can be either synergistic or antagonistic depending on the plant species, the cultivation method, and the specific plant part being analyzed. frontiersin.orgmdpi.com

Combined Effects with Salicylic Acid Application

The application of salicylic acid (SA) in conjunction with iodine sources is a strategy explored to enhance iodine biofortification in plants. nih.govresearchgate.net Research indicates that SA can improve the efficiency of iodine uptake and accumulation in various plant tissues. nih.govresearchgate.net For instance, in hydroponic studies with tomatoes, the co-application of potassium iodate (KIO₃) and salicylic acid led to a 157% increase in iodine accumulation in the fruits compared to treatment with KIO₃ alone. researchgate.net Similarly, the addition of SA to a nutrient solution containing potassium iodide (KI) resulted in a 37% rise in fruit iodine content. researchgate.net